Ban orl 24

説明

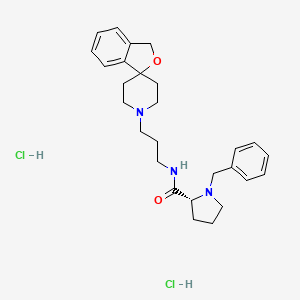

Structure

3D Structure of Parent

特性

IUPAC Name |

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVITHVDIQNJY-KHZPMNTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: BAN ORL 24 NOP Receptor Binding Affinity and Functional Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional pharmacology of BAN ORL 24, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. This document details the quantitative binding characteristics, experimental methodologies for its characterization, and the associated signaling pathways.

Quantitative Binding and Functional Data Summary

This compound exhibits high affinity and selectivity for the human NOP receptor. Its binding and functional antagonism have been characterized using various in vitro assays, with the key data summarized below.

| Compound | Receptor | Assay Type | Cell Line | Affinity/Potency Metric | Value | Reference |

| This compound | Human NOP | Radioligand Binding | CHO | Ki | 0.24 nM | [1][2][3] |

| This compound | Human µ-Opioid | Radioligand Binding | CHO | Ki | 190 nM | [3] |

| This compound | Human δ-Opioid | Radioligand Binding | CHO | Ki | 340 nM | [3] |

| This compound | Human κ-Opioid | Radioligand Binding | CHO | Ki | >1000 nM | |

| This compound | Human NOP | [35S]GTPγS Binding | CHO | pA2 | 9.98 | |

| This compound | Human NOP | Calcium Mobilization | CHO | KB | 0.93 nM |

NOP Receptor Signaling and Antagonism by this compound

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Agonist binding to the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as modulation of ion channels. This compound acts as a competitive antagonist, binding to the NOP receptor and preventing the binding of N/OFQ and subsequent activation of these downstream signaling pathways.

References

In-Depth Technical Guide: Discovery and Synthesis of BAN ORL 24

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of BAN ORL 24, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document details the scientific journey from its initial identification through a focused library approach to its in-depth in vitro evaluation. Included are detailed experimental protocols for its synthesis and key pharmacological assays, quantitative data on its binding affinity and functional activity, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the NOP receptor system and the development of novel antagonists.

Discovery of this compound

This compound, also referred to in the literature as Compound 24 or Banyu Compound-24 (C-24), was identified through a strategic drug discovery program aimed at developing potent and selective antagonists for the NOP receptor. The discovery process, as outlined by Goto et al. (2006), involved a focused library approach that leveraged 3D-pharmacophore similarity to known active compounds. This method allowed for the rational design and screening of a targeted set of molecules, leading to the identification of the novel spiropiperidine class of NOP antagonists, to which this compound belongs. Subsequent pharmacological characterization by Fischetti et al. (2009) further established its profile as a highly potent and selective antagonist at the human NOP receptor.

Chemical Synthesis of this compound

The chemical synthesis of this compound, systematically named (2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide, is a multi-step process. While the specific, detailed, step-by-step protocol from the primary literature is not publicly available in its entirety, the synthesis of analogous benzofuran spiro-pyrrolidine derivatives has been described. A plausible synthetic route would involve the preparation of the key spiro[isobenzofuran-piperidine] intermediate, followed by coupling with the N-benzyl-L-proline derivative.

A general representation of the synthesis of similar scaffolds involves a [3+2] azomethine ylide cycloaddition reaction to construct the spiro-pyrrolidine core. However, for this compound, a more likely approach involves the key steps outlined below.

Experimental Protocol: Synthesis of this compound (Representative)

Step 1: Synthesis of the Spiro[isobenzofuran-piperidine] Intermediate

-

This intermediate is a critical component of this compound. Its synthesis would likely involve a multi-step sequence starting from commercially available materials. The key transformation would be the formation of the spirocyclic ether system.

Step 2: Synthesis of the (2R)-1-benzyl-pyrrolidine-2-carboxylic acid derivative

-

N-benzylation of L-proline can be achieved using benzyl bromide in the presence of a suitable base.

-

The carboxylic acid would then be activated, for example, as an acid chloride or using standard peptide coupling reagents (e.g., HATU, HOBt).

Step 3: Synthesis of the 3-(piperidin-1-yl)propan-1-amine side chain

-

This linker can be prepared through various synthetic routes, for instance, by reductive amination of a suitable piperidone precursor or by alkylation of a protected piperidine with a 3-halopropylamine derivative.

Step 4: Assembly of the final molecule

-

The spiro[isobenzofuran-piperidine] intermediate would be alkylated with the protected 3-halopropylamine side chain.

-

Following deprotection, the resulting amine would be coupled with the activated (2R)-1-benzyl-pyrrolidine-2-carboxylic acid derivative.

-

The final product would be purified by chromatography to yield this compound.

Note: Without the explicit experimental details from the primary literature, this protocol represents a generalized and plausible synthetic strategy. Researchers should consult the primary publications by Goto et al. (2006) and Fischetti et al. (2009) and their supplementary information for more specific details if available.

Pharmacological Characterization

This compound has been extensively characterized in a variety of in vitro assays to determine its affinity, potency, and selectivity for the NOP receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| hNOP | This compound | CHO cell membranes expressing human NOP | 0.24 | Cayman Chemical[1] |

| µ-opioid | This compound | CHO cell membranes | 190 | Cayman Chemical[1] |

| δ-opioid | This compound | CHO cell membranes | 340 | Cayman Chemical[1] |

| κ-opioid | This compound | CHO cell membranes | >1000 | Cayman Chemical[1] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Agonist | Preparation | pA2 / KB (nM) | Reference |

| [35S]GTPγS Binding | N/OFQ | CHO cell membranes expressing human NOP | 9.98 (pA2) | Cayman Chemical[1] |

| Calcium Mobilization | N/OFQ | CHO cells expressing human NOP | 0.93 (KB) | Cayman Chemical |

Experimental Protocols

Detailed methodologies for the key pharmacological assays are provided below.

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor and other opioid receptors.

Materials:

-

Cell membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [3H]-Nociceptin or another suitable NOP receptor radioligand.

-

Non-specific binding control: A high concentration of unlabeled Nociceptin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate CHO-hNOP cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Nociceptin.

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.

Materials:

-

CHO-hNOP cell membranes.

-

[35S]GTPγS.

-

GDP.

-

NOP receptor agonist (e.g., N/OFQ).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate CHO-hNOP cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of the NOP agonist (N/OFQ) to stimulate G-protein activation.

-

Initiate the binding reaction by adding [35S]GTPγS and GDP.

-

Incubate the mixture at 30°C to allow for [35S]GTPγS binding to activated G-proteins.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The data is analyzed to determine the ability of this compound to inhibit the agonist-induced stimulation of [35S]GTPγS binding, and a pA2 value is calculated to quantify its antagonist potency.

Objective: To measure the functional antagonism of this compound by monitoring its effect on agonist-induced intracellular calcium release.

Materials:

-

CHO-hNOP cells.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

NOP receptor agonist (e.g., N/OFQ).

-

A fluorescence plate reader.

Procedure:

-

Plate CHO-hNOP cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the NOP agonist (N/OFQ).

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

-

The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and a KB value is determined.

Mandatory Visualizations

NOP Receptor Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by the endogenous ligand N/OFQ.

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for NOP Antagonist Characterization

The characterization of a novel NOP receptor antagonist like this compound follows a logical progression of in vitro assays.

References

The Spiro-scaffold: Unraveling the Structure-Activity Relationship of BAN ORL 24 and its Analogs as Nociceptin/Orphanin FQ Receptor Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, has emerged as a significant target for the development of novel therapeutics for a range of central nervous system disorders, including pain, depression, and anxiety. Among the non-peptide antagonists developed for this receptor, BAN ORL 24, a potent and selective spiropiperidine derivative, has garnered considerable attention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related spiropiperidine analogs, detailing the experimental methodologies used to characterize these compounds and visualizing the key signaling pathways involved.

Quantitative Structure-Activity Relationship (SAR) Data

The affinity and functional activity of this compound and its analogs for the NOP receptor have been determined through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of how structural modifications to the spiropiperidine core, the N-substituted moiety, and the acyl group influence ligand binding and functional antagonism.

Table 1: Binding Affinity of Spiropiperidine Analogs at the NOP Receptor

| Compound | R1 (N-substituent) | R2 (Acyl Group) | Ki (nM) | IC50 (nM) | Reference |

| This compound | 1-benzyl-pyrrolidine-2-carboxamide | - | 0.24 | 0.27 | [1][2] |

| Analog A | Cyclooctylmethyl | 3-ethyl-benzimidazol-2-one | - | - | [3] |

| Analog B | 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-yl]methyl | - | - | - | [3] |

| Analog C | Chroman-4-yl | 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | - | - | [4] |

Note: This table is a representative summary. A comprehensive SAR study would include a wider range of analogs and substitutions.

Table 2: Functional Antagonist Activity of Spiropiperidine Analogs at the NOP Receptor

| Compound | Assay | Parameter | Value | Reference |

| This compound | [35S]GTPγS Binding | pA2 | 9.98 | |

| This compound | Calcium Mobilization | KB (nM) | 0.93 |

Key Structural Insights from SAR Studies

Analysis of the structure-activity relationships of this compound and its analogs reveals several key features crucial for high-affinity binding and potent antagonism at the NOP receptor:

-

The Spiro[isobenzofuran-1,4'-piperidine] Core: This rigid bicyclic system is a critical pharmacophore, providing the necessary steric bulk and orientation for optimal interaction within the NOP receptor binding pocket.

-

The Propyl Linker: The three-carbon chain connecting the spiropiperidine nitrogen to the amide nitrogen appears to be the optimal length for bridging the necessary interaction points within the receptor.

-

The N-Benzylpyrrolidine-2-carboxamide Moiety: This group plays a significant role in defining the potency and selectivity of the antagonist. Modifications to the benzyl and pyrrolidine rings can dramatically alter the pharmacological profile. The stereochemistry of the pyrrolidine ring is also a critical determinant of activity.

Experimental Protocols

The characterization of this compound and its analogs relies on robust and well-defined in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the NOP receptor.

Materials:

-

Cell membranes from CHO cells stably expressing the human NOP receptor.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine 5'-diphosphate (GDP).

-

Nociceptin/Orphanin FQ (N/OFQ) as the reference agonist.

-

Test compounds (e.g., this compound).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

Procedure:

-

Thaw cell membranes on ice and dilute to the desired concentration (typically 10-20 µg protein/well) in assay buffer.

-

In a 96-well plate, add assay buffer, GDP (final concentration 10 µM), and varying concentrations of the test compound.

-

Add the reference agonist (N/OFQ) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data are analyzed to determine the pA₂ value of the antagonist, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist acting on NOP receptors co-expressed with a promiscuous G protein (e.g., Gαqi5) that couples to the phospholipase C pathway.

Materials:

-

CHO cells co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5).

-

Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye extrusion).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Nociceptin/Orphanin FQ (N/OFQ) as the reference agonist.

-

Test compounds (e.g., this compound).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Prepare the Fluo-4 AM loading solution by mixing the dye with an equal volume of 20% Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject the reference agonist (N/OFQ) and monitor the change in fluorescence over time.

-

The antagonist activity is quantified by the shift in the agonist's EC₅₀ value, from which the antagonist's equilibrium dissociation constant (KB) can be calculated.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

Caption: Workflow for the Calcium Mobilization Assay.

This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. Further research, including the synthesis and evaluation of a broader range of chemical modifications, will continue to refine our understanding of the molecular determinants of NOP receptor antagonism and facilitate the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural requirements of N-substituted spiropiperidine analogues as agonists of nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Requirements of N-Substituted Spiropiperidine Analogues as Agonists of Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of BAN ORL 24 on Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo effects of BAN ORL 24, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing the antinociceptive effects of this compound, and illustrates the underlying signaling pathways. The information contained herein is intended to support further research and development of NOP receptor antagonists for pain modulation and other neurological disorders.

Introduction

The N/OFQ system, comprising the endogenous peptide N/OFQ and its receptor (NOP), is a significant modulator of various physiological processes, including pain, anxiety, and reward. Unlike classical opioid receptors, the NOP receptor exhibits a distinct pharmacological profile. This compound has emerged as a critical pharmacological tool for elucidating the in vivo functions of the N/OFQ-NOP system due to its high affinity and selectivity for the NOP receptor.[1][2] This guide focuses on the in vivo antagonistic effects of this compound on nociception, as demonstrated in various preclinical models.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR). In nociceptive pathways, the binding of the endogenous agonist N/OFQ to the NOP receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, NOP receptor activation inhibits voltage-gated Ca2+ channels and activates G protein-coupled inwardly rectifying K+ (GIRK) channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release, which can have both pronociceptive and antinociceptive effects depending on the specific neuronal population and anatomical location.

This compound exerts its effect by blocking the binding of N/OFQ to the NOP receptor, thereby preventing these downstream signaling events and antagonizing the physiological effects of N/OFQ.

In Vivo Nociception Studies: Quantitative Data

The primary in vivo application of this compound in nociception research has been to antagonize the effects of NOP receptor agonists. The following tables summarize the quantitative data from key studies.

Table 1: Antagonism of BPR1M97-induced Antinociception by this compound in Mice

| Experimental Model | Agonist (Dose) | Antagonist (Dose, Route) | Nociceptive Test | Outcome | Reference |

| C57BL/6 Mice | BPR1M97 (1 mg/kg, s.c.) | This compound (10 mg/kg, i.v.) | Tail-Flick Test | Reversed the antinociceptive effect of BPR1M97. | |

| C57BL/6 Mice | BPR1M97 (1 mg/kg, s.c.) | This compound (10 mg/kg, i.v.) | Hot-Plate Test | Reversed the antinociceptive effect of BPR1M97. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the experimental protocols used in the in vivo studies cited above.

Animals

-

Species: Male C57BL/6 mice.

-

Weight: 20-25 g.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimation: Animals were acclimated to the experimental environment for at least 3 days before testing.

Drug Administration

-

BPR1M97: Administered subcutaneously (s.c.) at a dose of 1 mg/kg.

-

This compound: Administered intravenously (i.v.) at a dose of 10 mg/kg.

-

Vehicle: The specific vehicle used for each compound should be reported as in the primary literature.

Nociceptive Assays

The tail-flick test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

-

Apparatus: A tail-flick analgesia meter.

-

Procedure:

-

The mouse is gently restrained, and the distal portion of its tail is exposed to a radiant heat source.

-

The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.

-

A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

-

-

Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

The hot-plate test assesses the response of an animal to a constant temperature surface.

-

Apparatus: A hot-plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

The mouse is placed on the heated surface of the hot-plate.

-

The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

-

A cut-off time (typically 30-45 seconds) is used to prevent injury.

-

-

Data Analysis: Similar to the tail-flick test, the results can be expressed as the latency to respond or as %MPE.

Discussion and Future Directions

The available in vivo data clearly demonstrate that this compound is a potent antagonist of NOP receptor-mediated antinociception in mice. Its ability to reverse the effects of a dual µ-opioid/NOP receptor agonist highlights its utility in dissecting the contribution of the NOP receptor system to pain modulation.

Future research should aim to:

-

Establish a full dose-response profile for this compound in various nociceptive models.

-

Investigate the effects of this compound in models of chronic pain, such as neuropathic and inflammatory pain.

-

Explore the potential of this compound to modulate other N/OFQ-mediated behaviors, including anxiety and depression, which are often comorbid with chronic pain.

-

Characterize the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing regimens for in vivo studies.

Conclusion

This compound is an indispensable research tool for investigating the in vivo role of the N/OFQ-NOP system in nociception. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and therapeutically target this important signaling pathway. The continued study of selective NOP receptor antagonists like this compound holds promise for the development of novel analgesics and other therapeutics for neurological disorders.

References

BAN ORL 24: A Technical Guide to its High Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of BAN ORL 24, a potent and highly selective antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document details the quantitative selectivity of this compound for the NOP receptor over other classical opioid receptors (mu, delta, and kappa), outlines the experimental methodologies used to determine these properties, and illustrates the key signaling pathways and experimental workflows involved.

Quantitative Selectivity Profile of this compound

This compound exhibits a remarkable selectivity for the NOP receptor. The following tables summarize its binding affinity (Ki) and functional inhibitory activity (IC50) at the human NOP, mu-opioid (MOP), delta-opioid (DOP), and kappa-opioid (KOP) receptors, as determined by in vitro pharmacological assays.

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors

| Receptor | Ki (nM) | Reference |

| NOP | 0.24 | [1] |

| MOP (μ) | 190 | [1] |

| DOP (δ) | 340 | [1] |

| KOP (κ) | >1000 | [1] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Inhibitory Activity (IC50) of this compound at Opioid Receptors

| Receptor | IC50 (nM) | Reference |

| NOP | 0.27 | [2] |

| MOP (μ) | 6700 | |

| DOP (δ) | >10000 | |

| KOP (κ) | 2500 |

Lower IC50 values indicate greater potency in inhibiting receptor function.

The data clearly demonstrates that this compound possesses a significantly higher affinity and inhibitory potency for the NOP receptor compared to the classical opioid receptors, establishing it as a highly selective NOP receptor antagonist.

Experimental Protocols

The quantitative data presented above were primarily generated using two key in vitro pharmacological assays: radioligand competition binding assays and [³⁵S]GTPγS binding assays. The detailed methodologies for these experiments are crucial for the accurate characterization of this compound's selectivity.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of this compound at NOP, MOP, DOP, and KOP receptors.

Materials:

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP, MOP, DOP, or KOP receptor.

-

Radioligands:

-

For NOP receptor: [³H]-Nociceptin

-

For MOP receptor: [³H]-DAMGO

-

For DOP receptor: [³H]-DPDPE

-

For KOP receptor: [³H]-U69,593

-

-

Unlabeled Competitor: this compound

-

Non-specific Binding Control: High concentration of a suitable non-radiolabeled ligand (e.g., 10 µM Naloxone for classical opioid receptors, or unlabeled Nociceptin for the NOP receptor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

96-well Filter Plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell Harvester

-

Liquid Scintillation Counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist (this compound) to inhibit agonist-stimulated G-protein activation, which is quantified by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To determine the IC50 of this compound for inhibiting agonist-induced G-protein activation at NOP, MOP, DOP, and KOP receptors.

Materials:

-

Receptor Source: Cell membranes from CHO cells expressing the human NOP, MOP, DOP, or KOP receptor.

-

Agonists:

-

For NOP receptor: Nociceptin

-

For MOP receptor: DAMGO

-

For DOP receptor: DPDPE

-

For KOP receptor: U-50488H

-

-

Antagonist: this compound

-

Radioligand: [³⁵S]GTPγS

-

GDP (Guanosine diphosphate)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

96-well Filter Plates (GF/C)

-

Cell Harvester

-

Liquid Scintillation Counter

Procedure:

-

Membrane and Reagent Preparation: Thaw cell membranes on ice. Prepare solutions of agonist, this compound, GDP, and [³⁵S]GTPγS in assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Cell membranes (5-20 µg protein/well).

-

GDP (typically 10-100 µM).

-

Varying concentrations of this compound.

-

A fixed concentration of the respective agonist (typically at its EC80 concentration).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding of this compound's pharmacology.

NOP Receptor Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. This compound, as an antagonist, blocks these downstream effects by preventing agonist binding.

References

Unveiling the Central Nervous System Penetrance and Distribution of BAN ORL 24: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAN ORL 24 is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes including pain, mood, and addiction. Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the central role of the NOP receptor system and a potential therapeutic agent for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the available information regarding the brain penetrance and distribution of this compound, including its pharmacological profile and the general methodologies employed to assess CNS permeability of such compounds.

Pharmacological Profile of this compound

This compound, also referred to as Compound 24 in seminal literature, exhibits high affinity and selectivity for the human NOP receptor. While specific quantitative data on its brain-to-plasma ratio and regional brain distribution are not extensively detailed in publicly accessible literature, its functional activity in vivo in models assessing central NOP receptor antagonism substantiates its classification as a brain-penetrant molecule.

Receptor Binding Affinity

| Receptor | Ki (nM) |

| NOP | 0.24 |

| µ-opioid | 190 |

| δ-opioid | 340 |

| κ-opioid | >1000 |

Table 1: Receptor binding affinities of this compound. Data compiled from publicly available sources.

In Vitro Functional Activity

| Assay | Parameter | Value |

| NOP-induced GTPγS binding | pA2 | 9.98 |

| NOP-induced Calcium Mobilization | KB (nM) | 0.93 |

Table 2: In vitro functional antagonism of NOP receptor signaling by this compound.

Brain Penetrance and Distribution

While this compound is described as "brain penetrant," specific quantitative metrics such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) are not available in the peer-reviewed literature. The assertion of its CNS activity is primarily derived from in vivo studies where systemic administration of this compound elicits behavioral effects consistent with the antagonism of central NOP receptors. For instance, its ability to antagonize the effects of centrally administered NOP agonists on locomotor activity serves as indirect evidence of its capacity to cross the blood-brain barrier and engage its target in the CNS.

The absence of specific data on regional brain distribution means that it is currently unknown whether this compound exhibits preferential accumulation in specific brain regions.

Experimental Methodologies for Assessing Brain Penetrance

The following section outlines the standard experimental protocols utilized in preclinical drug development to quantify the brain penetrance and distribution of novel chemical entities like this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the concentration-time profiles of the compound in plasma and brain tissue following systemic administration.

Protocol:

-

Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used. Animals are cannulated (e.g., in the jugular vein for blood sampling) prior to the study.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered via a relevant route, commonly intravenous (i.v.) for initial pharmacokinetic profiling or oral (p.o.) to assess bioavailability.

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation.

-

Brain: At corresponding time points, animals are euthanized, and brains are rapidly excised, rinsed, and homogenized.

-

-

Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC) for both plasma and brain, are calculated. The brain-to-plasma ratio (Kp) is determined as the ratio of AUCbrain to AUCplasma.

In Situ Brain Perfusion

Objective: To directly measure the rate of transport across the blood-brain barrier, independent of peripheral pharmacokinetics.

Protocol:

-

Animal Model: Anesthetized rats are typically used. The common carotid artery is cannulated for perfusion, and the corresponding external carotid artery is ligated.

-

Perfusion: A perfusion buffer containing a known concentration of radiolabeled or unlabeled this compound, along with a vascular space marker (e.g., [14C]sucrose), is perfused at a constant rate.

-

Sample Collection: After a short perfusion period (e.g., 1-5 minutes), the animal is decapitated, and the brain is removed.

-

Analysis: The amount of this compound and the vascular marker in the brain parenchyma is quantified. The brain uptake clearance (Kin) is calculated, providing a measure of the unidirectional influx across the BBB.

Signaling Pathways and Experimental Workflows

NOP Receptor Antagonism Signaling Pathway

Caption: NOP receptor signaling and its antagonism by this compound.

Hypothetical Experimental Workflow for Brain Penetrance Assessment

Caption: A typical workflow for determining the brain-to-plasma ratio.

Conclusion

The Role of Nociceptin/Orphanin FQ (NOP) Receptors in Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, has emerged as a compelling target in pain research. Its unique pharmacological profile, distinct from classical opioid receptors (mu, delta, and kappa), offers the potential for developing novel analgesics with improved side-effect profiles. This technical guide provides an in-depth overview of the role of NOP receptors in pain pathways, focusing on their signaling mechanisms, anatomical distribution, and functional implications in various pain states. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals in the field of pain management.

NOP Receptor Signaling Pathways

NOP receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[1] Activation of NOP receptors by its endogenous ligand, N/OFQ, initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.[1][2] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, affects the activity of protein kinase A (PKA) and downstream targets.

Furthermore, NOP receptor activation leads to the modulation of ion channel activity. It promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and reduced neuronal firing.[4] Concurrently, it inhibits voltage-gated calcium channels (VGCCs), which suppresses neurotransmitter release from presynaptic terminals. Beyond the canonical Gαi/o pathway, NOP receptors can also engage other signaling partners, including Gαz, Gα14, and Gα16, and can activate mitogen-activated protein kinase (MAPK) pathways. NOP receptor signaling is also regulated by β-arrestin-dependent mechanisms, which play a role in receptor desensitization and internalization.

Anatomical Distribution in Pain Pathways

NOP receptors are widely distributed throughout the central and peripheral nervous systems in regions critical for pain processing and modulation. High densities of NOP receptors are found in:

-

Supraspinal regions: Periaqueductal gray (PAG), rostral ventromedial medulla (RVM), thalamus, hypothalamus, amygdala, and somatosensory cortex. These areas are integral to the descending pain modulatory pathways and the emotional-affective component of pain.

-

Spinal cord: NOP receptors are densely expressed in the superficial laminae of the dorsal horn, where primary afferent nociceptive fibers terminate.

-

Peripheral nervous system: NOP receptors are present on the cell bodies of sensory neurons in the dorsal root ganglia (DRG) and on their peripheral terminals. They are co-expressed with markers of both peptidergic and non-peptidergic C-nociceptors.

Role in Different Pain States

The functional role of NOP receptor activation in pain is complex, exhibiting both pronociceptive and antinociceptive effects depending on the anatomical location, the pain state (acute vs. chronic), and the species being studied.

-

Acute Pain: In rodents, supraspinal (intracerebroventricular) administration of N/OFQ can produce hyperalgesia or attenuate opioid-induced analgesia. Conversely, spinal (intrathecal) administration of NOP agonists generally produces antinociception. Systemic administration of NOP agonists often shows limited efficacy in acute pain models in rodents. In contrast, in non-human primates, NOP receptor agonists consistently produce antinociception regardless of the route of administration.

-

Chronic Pain: In models of inflammatory and neuropathic pain, NOP receptor agonists have demonstrated significant antihyperalgesic and antiallodynic effects. This is in part due to the upregulation of the N/OFQ-NOP receptor system in chronic pain states. For instance, intrathecal delivery of NOP agonists effectively reduces pain behaviors in models like chronic constriction injury (CCI) and spinal nerve ligation (SNL).

Quantitative Data on NOP Receptor Ligands

The following tables summarize the in vitro and in vivo pharmacological data for key NOP receptor agonists and antagonists.

Table 1: In Vitro Binding Affinities and Functional Activities of NOP Receptor Ligands

| Compound | Receptor | Assay | Species | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| Agonists | |||||||

| N/OFQ | NOP | [3H]N/OFQ Binding | Human | - | - | - | |

| NOP | GTPγS | Human | - | - | 100 | ||

| UFP-112 | NOP | MvD | Mouse | - | 0.037 | 86 | |

| NOP | i.c.v. Tail Withdrawal | Mouse | - | 1-100 pmol | - | ||

| Ro 64-6198 | NOP | - | - | <1 | - | - | |

| NOP | Ca2+ Mobilization | - | - | 25.6 | 106 | ||

| SCH 221510 | NOP | - | - | 0.3 | 12 | - | |

| Antagonists | |||||||

| J-113397 | NOP | - | - | - | - | - | |

| SB-612111 | NOP | - | - | 0.33 | - | - | |

| Bifunctional Agonists | |||||||

| Cebranopadol | NOP | - | Human | 0.9 | 13.0 | 89 | |

| MOP | - | Human | 0.7 | 1.2 | 104 | ||

| AT-121 | NOP | GTPγS | - | - | 35 | Partial | |

| MOP | GTPγS | - | - | 20 | Partial |

MvD: Mouse Vas Deferens assay

Table 2: In Vivo Efficacy of NOP Receptor Ligands in Pain Models

| Compound | Pain Model | Species | Route | Effective Dose | Analgesic Effect | Reference |

| Agonists | ||||||

| N/OFQ | Tail-flick | Rat | i.t. | nmol range | Antinociception | |

| Hot plate/Tail-flick | Mouse | i.c.v. | - | Hyperalgesia | ||

| UFP-112 | Tail withdrawal | Mouse | i.t. | 1-100 pmol | Antinociception | |

| Ro 64-6198 | Neuropathic Pain | Monkey | s.c. | 0.001-0.06 mg/kg | Antinociception | |

| Antagonists | ||||||

| J-113397 | Inflammatory Pain | Rat | i.pl. | - | Antiallodynic & Antihyperalgesic | |

| SB-612111 | Morphine-induced CPP | - | - | 10 mg/kg | Blocks attenuation | |

| Bifunctional Agonists | ||||||

| Cebranopadol | Chronic Low Back Pain | Human | Oral | 200, 400, 600 µg | Significant pain reduction | |

| AT-121 | Tail-withdrawal | Monkey | s.c. | 0.03 mg/kg | Full antinociception |

i.t.: intrathecal; i.c.v.: intracerebroventricular; s.c.: subcutaneous; i.pl.: intraplantar

Detailed Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NOP receptor.

Materials:

-

Cell membranes expressing NOP receptors (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]Nociceptin).

-

Unlabeled competitor ligand (test compound and a known high-affinity NOP ligand for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, filtration apparatus, scintillation vials, and liquid scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and the unlabeled ligand for non-specific binding determination in assay buffer. Dilute the radioligand in assay buffer to a final concentration near its Kd.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Varying concentrations of the test compound or a high concentration of unlabeled ligand for non-specific binding.

-

Radioligand.

-

-

Initiation of Binding: Add the cell membrane suspension to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G proteins coupled to the NOP receptor.

Materials:

-

Cell membranes expressing NOP receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Unlabeled GTPγS (for non-specific binding).

-

Test agonist.

-

Assay Buffer: e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test agonist.

-

Assay Setup: In a 96-well plate, add membranes, GDP, and the test agonist at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate the plate at 30°C with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Subtract non-specific binding (in the presence of unlabeled GTPγS) from all values.

-

Plot the specific binding against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

In Vivo Models

This model assesses nociceptive responses to a persistent chemical stimulus and can differentiate between centrally and peripherally acting analgesics.

Animals:

-

Rats or mice.

Procedure:

-

Acclimation: Place the animal in a testing chamber and allow it to acclimate for 15-30 minutes.

-

Formalin Injection: Inject a small volume (e.g., 50 µl for rats, 10 µl for mice) of dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

-

Observation: Immediately return the animal to the chamber and record its nociceptive behaviors (e.g., flinching, licking, biting the injected paw) over a set period (e.g., 60 minutes). The response is typically biphasic:

-

Phase 1 (0-5 minutes): An acute phase of intense nociceptive behavior.

-

Phase 2 (15-60 minutes): A tonic phase of sustained nociceptive behavior.

-

-

Drug Administration: Administer the test compound at a predetermined time before the formalin injection.

Data Analysis:

-

Quantify the duration or frequency of nociceptive behaviors in each phase.

-

Compare the responses between drug-treated and vehicle-treated groups using appropriate statistical tests.

This is a widely used model of neuropathic pain.

Animals:

-

Rats.

Procedure:

-

Anesthesia: Anesthetize the rat.

-

Surgical Procedure:

-

Make a skin incision on the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at 1 mm intervals.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: House the animals with extra bedding and monitor their recovery.

-

Behavioral Testing: Assess the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw at various time points post-surgery (e.g., using von Frey filaments and a plantar test apparatus).

Data Analysis:

-

Determine the paw withdrawal threshold (in grams) for mechanical stimuli and the paw withdrawal latency (in seconds) for thermal stimuli.

-

Compare the responses in the injured paw to the contralateral paw and between drug-treated and vehicle-treated groups.

Conclusion and Future Directions

The N/OFQ-NOP receptor system plays a multifaceted and crucial role in the modulation of pain. Its complex pharmacology, with both pronociceptive and antinociceptive actions, presents both challenges and opportunities for drug development. The data presented in this guide highlight the potential of NOP receptor agonists, particularly bifunctional NOP/MOP receptor agonists, as a promising new class of analgesics. These compounds have the potential to provide effective pain relief with a reduced risk of the adverse effects associated with traditional opioids, such as respiratory depression and abuse liability.

Future research should continue to elucidate the precise mechanisms underlying the differential effects of NOP receptor activation in various pain states and species. Further clinical trials are needed to validate the therapeutic potential of NOP receptor-targeted drugs in human pain conditions. The detailed methodologies and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of NOP receptor pharmacology and developing safer and more effective pain therapies.

References

- 1. Effects of measurement strategy and statistical analysis on dose-response relations between physical workload and low back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mjms.modares.ac.ir [mjms.modares.ac.ir]

Introduction: The Nociceptin/Orphanin FQ (N/OFQ) System and the Role of BAN ORL 24

An In-depth Technical Guide to BAN ORL 24: A Tool for Studying NOP Receptor Function

Audience: Researchers, scientists, and drug development professionals.

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor family.[1] Despite its structural homology to classical opioid receptors (μ, δ, κ), the NOP receptor possesses a unique pharmacology; it is not activated by opioid peptides, and its endogenous ligand, N/OFQ, does not bind to classical opioid receptors.[1][2] The N/OFQ-NOP system is widely expressed in the central and peripheral nervous systems and is implicated in a diverse range of physiological processes, including pain modulation, anxiety, depression, and reward.[3][4]

The study of this system has been significantly advanced by the development of selective pharmacological tools. This compound (also known as Compound 24) is a potent, selective, and brain-penetrant non-peptide antagonist of the NOP receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the physiological roles of the NOP receptor and for validating it as a therapeutic target. This guide provides a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in key in vitro assays.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at the NOP receptor, blocking the binding and subsequent signaling of the endogenous ligand N/OFQ and other NOP agonists. Its utility as a research tool is defined by its high potency at the NOP receptor and its selectivity against other opioid receptor subtypes.

Binding Affinity and Selectivity

Quantitative data from radioligand binding assays demonstrate the high affinity of this compound for the human NOP receptor. There is a notable selectivity margin over classical opioid receptors.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Source |

| This compound | Human NOP | Radioligand Binding | Ki | 0.24 | |

| This compound | Human NOP | Functional Antagonism | IC50 | 0.27 | |

| This compound | Human μ-opioid | Radioligand Binding | Ki | 190 | |

| This compound | Human μ-opioid | Functional Antagonism | IC50 | 6700 | |

| This compound | Human δ-opioid | Radioligand Binding | Ki | 340 | |

| This compound | Human δ-opioid | Functional Antagonism | IC50 | >10000 | |

| This compound | Human κ-opioid | Radioligand Binding | Ki | >1000 | |

| This compound | Human κ-opioid | Functional Antagonism | IC50 | 2500 |

Note: Discrepancies in reported affinity values (e.g., for the μ-opioid receptor) may arise from different experimental conditions, such as the choice of radioligand and assay protocols across laboratories.

Functional Antagonist Activity

Functional assays confirm that this compound effectively blocks NOP receptor-mediated signaling. It has been shown to inhibit agonist-induced G-protein activation ([³⁵S]GTPγS binding) and downstream signaling events like calcium mobilization.

| Ligand | Assay | Cell Line | Parameter | Value | Source |

| This compound | [³⁵S]GTPγS Binding | CHO-hNOP | pA₂ | 9.98 | |

| This compound | Calcium Mobilization | CHO-hNOP | KB | 0.93 nM |

Visualizing NOP Receptor Function and this compound Action

Diagrams generated using the DOT language provide a clear visual representation of the molecular interactions and experimental processes involved in studying the NOP receptor with this compound.

Detailed Experimental Protocols

The following sections provide generalized, yet detailed, protocols for key in vitro functional assays used to characterize this compound. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions and cell systems.

Protocol: Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

-

Objective: To determine the Kᵢ of this compound at the NOP receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP).

-

Radioligand: A high-affinity NOP receptor radioligand, such as [³H]UFP-101 or [³H]-Nociceptin.

-

Test Compound: this compound.

-

Non-specific Ligand: A high concentration of unlabeled N/OFQ (e.g., 1 µM) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% PEI), filtration apparatus, and a liquid scintillation counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250-500 µL:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., ~0.8 nM), and cell membranes (20-40 µg protein).

-

Non-Specific Binding (NSB): Non-specific ligand (e.g., 1 µM N/OFQ), radioligand, and cell membranes.

-

Competition: this compound at each concentration, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

-

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, an early step in GPCR signaling. As an antagonist, this compound will inhibit the stimulation of [³⁵S]GTPγS binding caused by a NOP agonist.

-

Objective: To determine the functional antagonist potency (pA₂) of this compound.

-

Materials:

-

Receptor Source: CHO-hNOP cell membranes.

-

Agonist: N/OFQ.

-

Radioligand: [³⁵S]GTPγS (~150 pM).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 0.1% BSA, pH 7.4.

-

GDP: Guanosine diphosphate (e.g., 33 µM) to enhance the agonist-stimulated signal.

-

Non-specific Ligand: Unlabeled GTPγS (10 µM).

-

-

Procedure:

-

Preparation: Prepare concentration-response curves of N/OFQ in the absence and presence of multiple fixed concentrations of this compound.

-

Pre-incubation: In a 96-well plate, add cell membranes, GDP, and the corresponding concentration of this compound or vehicle. Allow to pre-incubate.

-

Stimulation: Add the N/OFQ dilutions to the wells.

-

Initiation: Start the binding reaction by adding [³⁵S]GTPγS to all wells.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Counting: Measure the filter-bound radioactivity via liquid scintillation.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of N/OFQ for each concentration of this compound. The rightward shift of the agonist dose-response curves in the presence of this compound indicates competitive antagonism. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the resulting linear regression provides the pA₂, a measure of antagonist potency. A Schild slope close to 1 is indicative of competitive antagonism.

-

Protocol: cAMP Accumulation Assay

Since the NOP receptor is Gᵢ-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of this compound to reverse the agonist-mediated inhibition of cAMP production.

-

Objective: To confirm this compound's mechanism of action via the Gᵢ pathway.

-

Materials:

-

Cell Line: Whole CHO-hNOP cells.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Agonist: N/OFQ.

-

PDE Inhibitor: A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Cell Plating: Seed CHO-hNOP cells in 96- or 384-well plates and allow them to adhere overnight.

-

Antagonist Pre-treatment: Remove media and add buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a solution containing a fixed concentration of forsklin and a fixed concentration of N/OFQ (typically an EC₈₀ concentration). The forskolin raises basal cAMP levels, allowing the inhibitory effect of the NOP agonist to be measured.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. The data should show a concentration-dependent reversal of the N/OFQ-induced inhibition, returning cAMP levels toward those seen with forskolin alone. Calculate the IC₅₀ value for this compound from this curve.

-

Conclusion

This compound is a highly potent and selective NOP receptor antagonist that serves as a critical tool for pharmacological research. Its well-defined binding and functional characteristics allow for precise interrogation of NOP receptor function in a variety of experimental paradigms. The protocols detailed in this guide provide a robust framework for researchers to utilize this compound effectively, from initial binding characterization to complex functional assays, thereby facilitating further discoveries in the N/OFQ-NOP system and its potential as a therapeutic target.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: BAN ORL 24 as a Potent NOP Receptor Antagonist for In Vitro Studies

Introduction

BAN ORL 24 is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor is a G protein-coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. As a selective antagonist, this compound serves as a critical tool for researchers and drug development professionals to investigate the therapeutic potential of blocking the NOP receptor signaling pathway in various in vitro models. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative data for this compound, highlighting its high affinity and selectivity for the NOP receptor.

Table 1: Binding Affinity of this compound

| Compound | Receptor | Assay Type | Cell Line | Ki (nM) | Reference |

| This compound | NOP | Radioligand Binding | CHO | 0.24 | [1] |

| This compound | µ-opioid (MOP) | Radioligand Binding | - | 190 | [2] |

| This compound | δ-opioid (DOP) | Radioligand Binding | - | 340 | [2] |

| This compound | κ-opioid (KOP) | Radioligand Binding | - | >1000 |

Table 2: Functional Antagonist Activity of this compound

| Compound | Receptor | Assay Type | Cell Line | IC50 (nM) | pA2 | KB (nM) | Reference |

| This compound | NOP | [35S]-GTPγS Binding | CHO | 0.27 | 9.98 | - | |

| This compound | NOP | Calcium Mobilization | CHO | - | - | 0.93 | |

| This compound | κ-opioid (KOP) | [35S]-GTPγS Binding | CHO | 2500 | - | - | |

| This compound | µ-opioid (MOP) | [35S]-GTPγS Binding | CHO | 6700 | - | - | |

| This compound | δ-opioid (DOP) | [35S]-GTPγS Binding | CHO | >10000 | - | - |

Signaling Pathway

The NOP receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand N/OFQ, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels. This compound acts by competitively blocking the binding of N/OFQ to the NOP receptor, thereby inhibiting these downstream signaling events.

Figure 1: NOP Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Here are detailed methodologies for key in vitro experiments to characterize NOP receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the NOP receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [3H]-Nociceptin or another suitable radiolabeled NOP receptor ligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

50 µL of radioligand at a final concentration close to its Kd.

-

50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of a high concentration of unlabeled N/OFQ.

-

50 µL of cell membrane suspension (typically 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for the Radioligand Binding Assay.

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist. Antagonists like this compound will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]-GTPγS.

Materials:

-

Receptor Source: CHO-hNOP cell membranes.

-

Radioligand: [35S]-GTPγS.

-

Agonist: N/OFQ.

-

Test Compound: this compound.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).

-

96-well filter plates and scintillation supplies.

Procedure:

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

GDP to a final concentration of 10-30 µM.

-

Varying concentrations of this compound.

-

A fixed concentration of N/OFQ (typically its EC80).

-

CHO-hNOP cell membranes (5-10 µg of protein).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.

-

Initiation of Reaction: Add [35S]-GTPγS to a final concentration of 0.05-0.1 nM to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Plot the percentage of inhibition of N/OFQ-stimulated [35S]-GTPγS binding against the log concentration of this compound to determine the IC50. The pA2 value can be determined using Schild analysis if multiple agonist concentrations are tested against a range of antagonist concentrations.

Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentration following receptor activation. Since the NOP receptor is Gi/o-coupled, it does not directly mobilize calcium. Therefore, this assay is typically performed in cells co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, leading to a measurable calcium release.

Materials:

-

CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., CHO-hNOP-Gαqi5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: N/OFQ.

-

Test Compound: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the CHO-hNOP-Gαqi5 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of N/OFQ (e.g., its EC80) and continue to record the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the N/OFQ-induced calcium response against the log concentration of this compound to determine the IC50 or KB value.

References

Application Notes and Protocols for BAN ORL 24 in Rodent Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction